molecular formula C4H5Cl2NS B1613149 2-(Chloromethyl)thiazole hydrochloride CAS No. 71670-79-6

2-(Chloromethyl)thiazole hydrochloride

Cat. No. B1613149
CAS RN: 71670-79-6
M. Wt: 170.06 g/mol
InChI Key: ICKMSJLWRQTIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2-(Chloromethyl)thiazole hydrochloride is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom.

  • It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.

  • The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons on the sulfur atom.





  • Synthesis Analysis



    • The synthesis of 2-(Chloromethyl)thiazole hydrochloride involves several steps:

      • Ethanolysis of 2-mercaptothiazole with KSCN and HCl.

      • Bromination of the resulting compound.

      • Reaction with TBTU and 2-chloroethyl piperidine.



    • Detailed synthetic pathways can be found in relevant research papers.





  • Molecular Structure Analysis



    • Empirical Formula: C₄H₅Cl₂NS

    • Molecular Weight: 170.06 g/mol

    • The thiazole ring is aromatic due to the delocalization of π-electrons on the sulfur atom.





  • Chemical Reactions Analysis



    • Thiazoles exhibit reactivity at various positions, allowing for donor–acceptor, nucleophilic, and oxidation reactions.

    • Their behavior in physiological systems can be unpredictable, affecting biochemical pathways, enzymes, and receptors.





  • Physical And Chemical Properties Analysis



    • Boiling Point: 181.6±23.0°C

    • Flash Point: 63.6±22.6°C

    • Density: 1.3±0.1 g/cm³

    • Solubility: Slightly soluble in water, soluble in alcohol and ether




  • Scientific Research Applications

    • Metabolism Study : A study by Bakke et al. (1981) investigated the metabolism of 2-acetamido-4-(chloromethyl)thiazole in both germfree and conventional rats. The study proposed mechanisms involving biliary excretion and intestinal metabolism, highlighting differences in metabolism between germfree and conventional rats (Bakke et al., 1981).

    • Chemical Properties and Applications : Huang Jin-yan (2010) reviewed the physical and chemical properties, purification techniques, application areas, and market prospects of 2-chloro-5-chloromethyl-1,3-thiazole. This review also discusses various synthesis routes from different raw materials (Huang Jin-yan, 2010).

    • Synthesis and Molecular Structure : Liu et al. (2008) reported on the synthesis and molecular structure of 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole. This research provides insights into the formation mechanism and crystal structure of this compound (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).

    • Pharmaceutical Application : Denton et al. (2016) developed a hydrophilic interaction chromatography (HILIC) strategy for the trace analysis of 2-Chloromalonaldehyde, used in forming thiazole heterocycles, in pharmaceutical materials. This work highlights a method for detecting mutagenic impurities in pharmaceuticals (Denton, Berwick, Loughlin, 2016).

    • Antitumor and Antifilarial Agents : Kumar et al. (1993) explored the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate from 2-amino-4-(chloromethyl)thiazole as a potential antitumor and antifilarial agent. The compound demonstrated significant in vivo antifilarial activity (Kumar, Green, Borysko, Wise, Wotring, Townsend, 1993).

    • Corrosion Inhibitor : Yüce et al. (2014) investigated 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel in HCl solution, showing its effectiveness in preventing steel corrosion (Yüce, Mert, Kardaş, Yazıcı, 2014).

    • Synthesis of Thiazole Derivatives : Hillstrom et al. (2001) used 1,3-Dichloropropene for synthesizing thiazole derivatives, including 2-chloro-5-chloromethylthiazole. This research contributes to the understanding of thiazole synthesis pathways (Hillstrom, Hockman, Murugan, Scriven, Stout, Yang, 2001).

    • Ligand Synthesis for Metal Complexes : Saydam and Yılmaz (2006) synthesized 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes, characterizing these complexes for potential applications in coordination chemistry (Saydam, Yılmaz, 2006).

    • Therapeutic Importance of Thiazole Derivatives : Chhabria et al. (2016) reviewed the chemistry, synthesis, and therapeutic importance of thiazole and its derivatives, emphasizing its role in medicinal chemistry (Chhabria, Patel, Modi, Brahmkshatriya, 2016).

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Provide appropriate exhaust ventilation to prevent dust formation.

    • Follow safety guidelines for handling hazardous chemicals.




  • Future Directions



    • Investigate potential applications in drug development, considering its diverse biological activities.

    • Explore novel derivatives and evaluate their pharmacological properties.




    properties

    IUPAC Name

    2-(chloromethyl)-1,3-thiazole;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H4ClNS.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ICKMSJLWRQTIFI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CSC(=N1)CCl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H5Cl2NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20630005
    Record name 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20630005
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    170.06 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Chloromethyl)thiazole hydrochloride

    CAS RN

    71670-79-6
    Record name 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20630005
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(Chloromethyl)-1,3-thiazole hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-(Chloromethyl)thiazole hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    2-(Chloromethyl)thiazole hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    2-(Chloromethyl)thiazole hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    2-(Chloromethyl)thiazole hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    2-(Chloromethyl)thiazole hydrochloride
    Reactant of Route 6
    2-(Chloromethyl)thiazole hydrochloride

    Citations

    For This Compound
    1
    Citations
    P Kalaba, M Ilic, NY Aher, V Dragacevic… - Journal of Medicinal …, 2019 - ACS Publications
    Atypical dopamine reuptake inhibitors, such as modafinil, are used for the treatment of sleeping disorders and investigated as potential therapeutics against cocaine addiction and for …
    Number of citations: 19 pubs.acs.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.